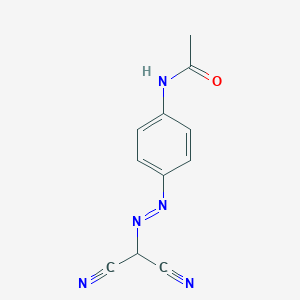

![molecular formula C25H24N2O B464729 5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 327069-35-2](/img/structure/B464729.png)

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Polybenzoxazines, also called benzoxazine resins, are cured polymerization products derived from benzoxazine monomers .

Synthesis Analysis

Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . A variety of synthetic methods for benzoxazine monomers have been introduced, including not only the traditional Mannich condensation methods but also cycloaddition and other reactions .Molecular Structure Analysis

Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring .Chemical Reactions Analysis

The curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . The ring-opening cationic polymerization of a benzoxazine, 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (Pa), with onium salts, such as diphenyliodonium hexafluorophosphate and triphenylsulfonium hexafluorophosphate as initiators, has been investigated .Physical And Chemical Properties Analysis

Polybenzoxazines exhibit properties such as near-zero volumetric change upon curing, low water absorption, high glass transition temperatures, and excellent dielectrical and mechanical properties .Applications De Recherche Scientifique

UV Light Shielding

Benzoxazine derivatives, such as the one , have been used in the synthesis of polybenzoxazine/clay hybrid nanocomposites . These nanocomposites have shown excellent UV light shielding properties . For instance, a composite that was cured at 210 °C demonstrated high UV shielding (97 and 85% at wavelengths of 275 and 375 nm, respectively) .

Anti-Corrosion Coatings

The same polybenzoxazine/clay hybrid nanocomposites have also been used as anti-corrosion coatings on mild steel . The electrochemical results showed enhanced polarization resistance of nanocomposites coatings with the increase of modified nanoclay (MNC) content .

Thermal Stability

Polybenzoxazines, including those derived from the compound , are known for their superior thermal properties . They can withstand high temperatures, making them suitable for applications that require materials with high thermal stability .

Optical Properties

The in situ polymerization method used to prepare polybenzoxazine/nanoclay composites results in superior optical properties . This makes them potentially useful in various optical applications .

Adhesives

Polybenzoxazines, also called benzoxazine resins, are frequently used as adhesives . They are produced from the ring-opening polymerization of benzoxazine monomers and its chemical derivatives .

Fiber-Reinforced Plastics

Another major application of polybenzoxazines is in fiber-reinforced plastics . Their superior properties, such as low dielectric constants, high thermal stability, and high glass transition temperatures, make them an excellent choice for this application .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of materials with high thermal stability and good hydrophobicity is important in the field of coatings. Fluorinated benzoxazines are good choices for coating applications . There is ongoing research into the synthesis and properties of benzoxazine monomers prepared from naturally occurring phenolic compounds .

Propriétés

IUPAC Name |

2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O/c1-17(2)18-12-14-20(15-13-18)25-27-23(21-10-6-7-11-24(21)28-25)16-22(26-27)19-8-4-3-5-9-19/h3-15,17,23,25H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEDHDXDXIPNOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Isopropylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B464699.png)

![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)

![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B464717.png)

![2,5-dimethyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B464718.png)

![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)

![5-[2-(naphthalen-2-yl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B464725.png)

![5-[3-(Benzyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464728.png)

![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)

![1-[8-(1H-1,2,3-Benzotriazol-1-yl)-8-oxooctanoyl]-1H-1,2,3-benzotriazole](/img/structure/B464747.png)

![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)